molecular formula C11H12ClIN2O2 B1487648 N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide CAS No. 1305324-69-9

N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide

Cat. No. B1487648
M. Wt: 366.58 g/mol
InChI Key: MMVSWMJPBMJMRK-UHFFFAOYSA-N
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Description

N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide is a chemical compound with the empirical formula C11H12ClIN2O2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide can be represented by the SMILES string CC(C)(C)C(=O)Nc1c(Cl)nc(I)cc1C=O . The InChI representation is 1S/C11H12ClIN2O2/c1-11(2,3)10(17)15-8-6(5-16)4-7(13)14-9(8)12/h4-5H,1-3H3,(H,15,17) .


Physical And Chemical Properties Analysis

N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide is a solid compound . It has a molecular weight of 366.58 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available sources.

Scientific Research Applications

Chemistry and Synthesis

N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide is involved in various chemical synthesis processes. One notable application includes its role in the hydrolysis of pivalamide derivatives. A methodology for pivalamide hydrolysis using Fe(NO3)3 in MeOH at room temperature has been developed. This process is relevant for the synthesis of compounds where the pivalamido group is crucial for further chemical transformations, such as in the preparation of amines from pivalamido-3H-pyrimidin-4-ones or fused pivalamido-3H-pyrimidin-4-ones, including quinazolin-4-ones and pteridines (Bavetsias, Henderson, & McDonald, 2004).

Molecular Recognition and Reactivity

The compound plays a role in molecular recognition and reactivity studies, particularly in the formation of complexes with ruthenium(II) bipyridine derivatives. These studies provide insights into the structural aspects of molecular interactions and the potential for developing novel catalytic or therapeutic agents. For example, the binding behavior and reactivity of ruthenium(II) bipyridine barbituric acid guests in the presence of complementary hosts have been explored, showing significant insights into the enolization processes of barbituric acids within guest-host complexes (Chin et al., 1997).

Biological Evaluation and Molecular Modeling

Furthermore, N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide derivatives have been synthesized and characterized, with their biological evaluation and molecular modeling studies being conducted. These studies include evaluating enzyme inhibition activities, which could lead to potential therapeutic applications. The compound N-((4-acetylphenyl)carbamothioyl)pivalamide, for example, has been synthesized and evaluated for its inhibitory properties against various enzymes, demonstrating significant inhibition activity against butyl cholinesterase (BChE) and acetyl cholinesterase (AChE). These findings suggest potential uses of these compounds in the development of drugs for diseases where enzyme inhibition is targeted (Saeed et al., 2022).

Safety And Hazards

According to the safety information provided by Sigma-Aldrich, N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide has been classified as Acute Tox. 4 Oral - Eye Irrit. 2 . The hazard statements include H302 (Harmful if swallowed) and H319 (Causes serious eye irritation) . Precautionary statements include P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

N-(2-chloro-4-formyl-6-iodopyridin-3-yl)-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClIN2O2/c1-11(2,3)10(17)15-8-6(5-16)4-7(13)14-9(8)12/h4-5H,1-3H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMVSWMJPBMJMRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C(N=C(C=C1C=O)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClIN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101163078
Record name Propanamide, N-(2-chloro-4-formyl-6-iodo-3-pyridinyl)-2,2-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101163078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide

CAS RN

1305324-69-9
Record name Propanamide, N-(2-chloro-4-formyl-6-iodo-3-pyridinyl)-2,2-dimethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1305324-69-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanamide, N-(2-chloro-4-formyl-6-iodo-3-pyridinyl)-2,2-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101163078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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